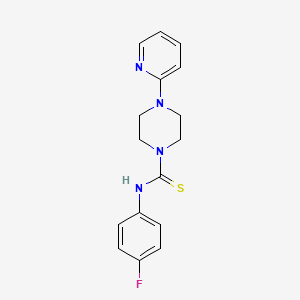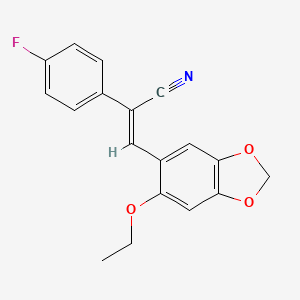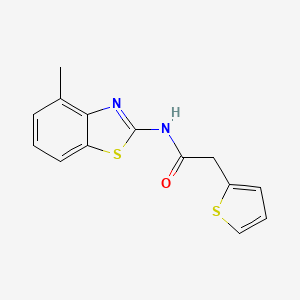![molecular formula C15H16N4O2S2 B5799182 N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide, also known as M2TH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to inhibit the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2, and Bcl-xL.
Biochemical and physiological effects:
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the reduction of oxidative stress. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide in laboratory experiments is its potency and selectivity towards cancer cells and viruses. However, one of the limitations of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide. One of the areas that require further investigation is the optimization of its synthesis method to improve its solubility and pharmacokinetics. In addition, the elucidation of its mechanism of action and its molecular targets can provide valuable insights into its therapeutic potential. Furthermore, the evaluation of its toxicity and safety profile is essential for its clinical development. Overall, the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has shown promising results, and further studies are required to fully explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide involves the condensation of 5-methyl-2-thiophene carboxaldehyde with malonohydrazide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and infectious diseases. Studies have shown that N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated as a potential antiviral agent against hepatitis C virus and herpes simplex virus.
properties
IUPAC Name |
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-3-5-12(22-10)8-16-18-14(20)7-15(21)19-17-9-13-6-4-11(2)23-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCPAHIQCDJRN-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CC(=O)NN=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~3~-bis[(E)-(5-methylthiophen-2-yl)methylidene]propanedihydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)


![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)


![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)

![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)



